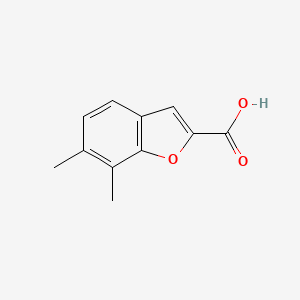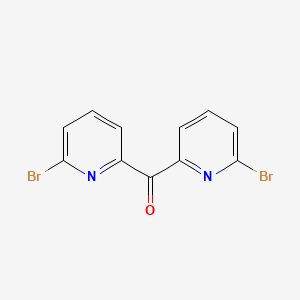![molecular formula C12H17N3O B8569346 N-[4-(1-Piperazinyl)phenyl]acetamide](/img/structure/B8569346.png)
N-[4-(1-Piperazinyl)phenyl]acetamide
Descripción general
Descripción
N-[4-(1-Piperazinyl)phenyl]acetamide is a chemical compound that features a piperazine ring attached to a phenyl group, which is further connected to an acetamide moiety. This compound is of significant interest due to its potential pharmacological properties, including antibacterial and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1-Piperazinyl)phenyl]acetamide typically involves the reaction of 4-(piperazin-1-yl)aniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting certain enzymes and pathways.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(1-Piperazinyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It interferes with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- N-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide
- N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide
- N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-Methylphenoxy)acetamide
Comparison: N-[4-(1-Piperazinyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it has shown better activity against certain bacterial strains and cancer cell lines .
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
N-(4-piperazin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-11-2-4-12(5-3-11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |
Clave InChI |
YSAGBPKXODMPLA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N2CCNCC2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
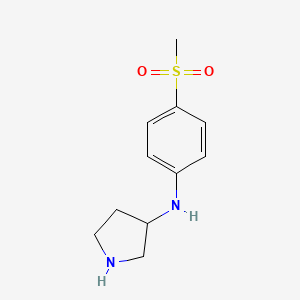
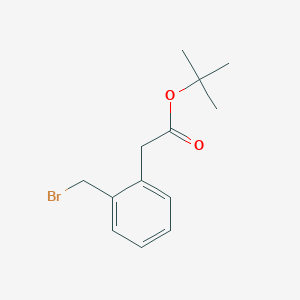
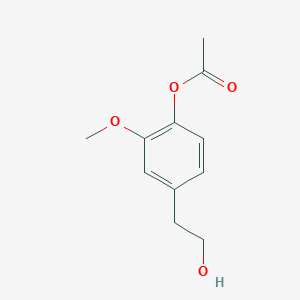
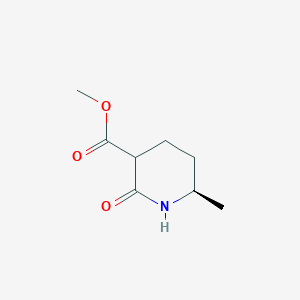
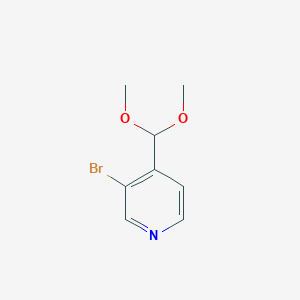
![3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine](/img/structure/B8569288.png)
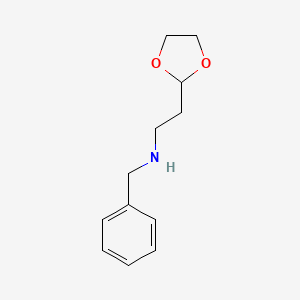
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B8569296.png)
![N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide](/img/structure/B8569320.png)
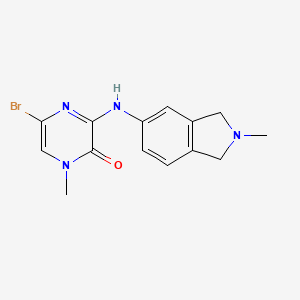
![3-Bromo-6-pyridin-3-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B8569337.png)
